

A Comprehensive Technical Guide to (S)-2-Hydroxymethylcyclohexanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(S)-2-Hydroxymethylcyclohexanone
Cat. No.:	B12282102

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(S)-2-Hydroxymethylcyclohexanone**, a versatile chiral building block crucial in organic synthesis and medicinal chemistry. The document details its chemical properties, synthesis protocols, characteristic reactions, and significant applications in the development of pharmaceuticals.

Chemical and Physical Properties

(S)-2-Hydroxymethylcyclohexanone, with the IUPAC name (2S)-2-(hydroxymethyl)cyclohexan-1-one^[1], is a bifunctional molecule containing both a ketone and a primary alcohol. This dual functionality makes it a valuable intermediate for synthesizing complex molecular architectures.

Property	Value	Reference
IUPAC Name	(2S)-2-(hydroxymethyl)cyclohexan-1-one	[1]
Molecular Formula	C ₇ H ₁₂ O ₂	[1] [2]
Molecular Weight	128.17 g/mol	[1] [2]
CAS Number	220199-90-6	[1]
InChI Key	SIGZQOSGZJNAKB-LURJTMIESA-N	[1]
Canonical SMILES	C1CCC(=O)C(C1)CO	[1]

Spectroscopic Data

The structural features of **(S)-2-Hydroxymethylcyclohexanone** can be confirmed using various spectroscopic techniques.

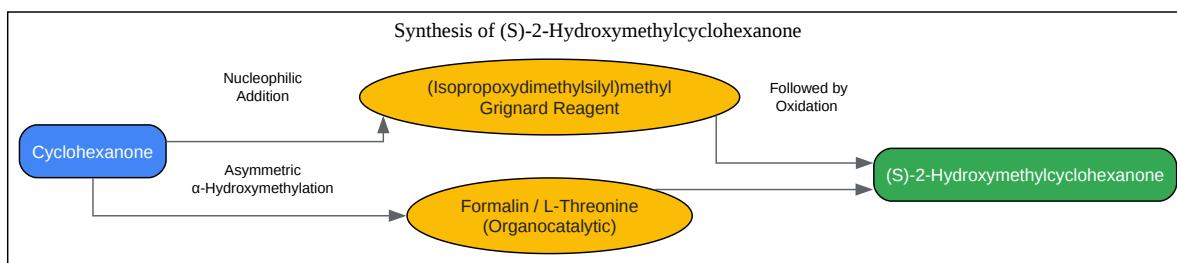
Spectroscopic Data	Characteristic Peaks/Values
Infrared (IR) Spectroscopy	Broad absorption band around 3400 cm ⁻¹ (O-H stretching); Strong, sharp peak at approximately 1710 cm ⁻¹ (C=O stretching of the ketone)[3].
Mass Spectrometry (GC-MS)	Top peak observed at m/z = 110[4].
¹ H-NMR Spectroscopy	Protons adjacent to the carbonyl group are typically deshielded and appear at a chemical shift (δ) around 1.8 ppm. The protons of the hydroxymethyl group would show characteristic shifts and coupling.
¹³ C-NMR Spectroscopy	The carbonyl carbon of the ketone typically appears in the range of 190-220 ppm[5].

Synthesis Protocols

The enantioselective synthesis of **(S)-2-Hydroxymethylcyclohexanone** is of significant interest. Several methods have been developed to achieve high yields and enantiomeric purity.

A highly efficient method for the asymmetric synthesis of (S)-2-(hydroxymethyl)cyclohexanone involves the use of the amino acid L-threonine as an organocatalyst with formalin as the hydroxymethylating agent.^[3]

Experimental Protocol:


- To a solution of cyclohexanone in an appropriate solvent (e.g., THF/water mixture), add L-threonine (catalytic amount).
- Add formalin (an aqueous solution of formaldehyde) dropwise to the mixture at a controlled temperature.
- Stir the reaction mixture at room temperature until completion (monitored by TLC or GC).
- Work up the reaction by quenching with a suitable reagent, followed by extraction with an organic solvent.
- Purify the product using column chromatography to obtain (S)-2-(hydroxymethyl)cyclohexanone. Optimization Note: Reducing the water content in the reaction mixture has been shown to significantly improve the yield.^[3]

This method involves the preparation of a specific Grignard reagent followed by its reaction with cyclohexanone.

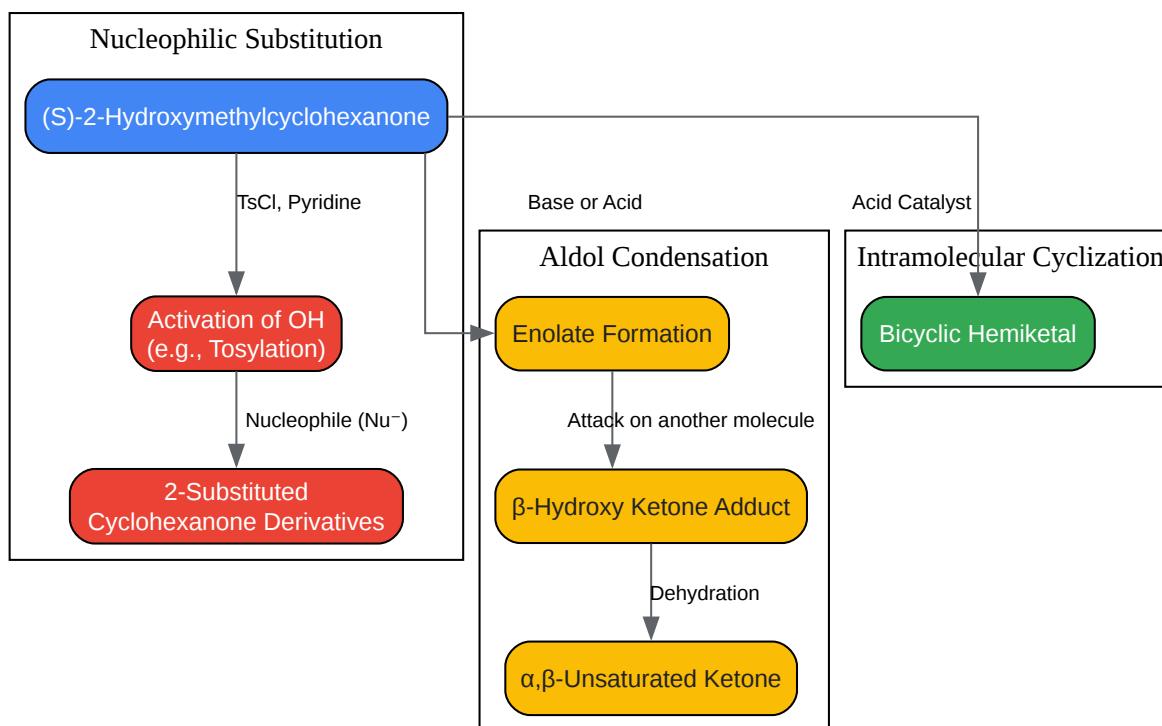
Experimental Protocol:

- Prepare the (isopropoxydimethylsilyl)methyl Grignard reagent by reacting (isopropoxydimethylsilyl)methyl chloride with magnesium turnings in dry tetrahydrofuran (THF)^[6].
- Cool the Grignard reagent solution to 0°C in an ice bath.
- Add a solution of freshly distilled cyclohexanone in dry THF dropwise to the stirred Grignard reagent^[6].

- Maintain stirring at 0°C for an additional 30 minutes after the addition is complete.
- Hydrolyze the reaction mixture by the dropwise addition of a 10% aqueous ammonium chloride solution at 0°C[6].
- Separate the organic layer and extract the aqueous layer with diethyl ether.
- Combine the organic extracts, dry over sodium sulfate, and concentrate under reduced pressure.
- The resulting silyl ether is then oxidized (e.g., using hydrogen peroxide in the presence of a fluoride source) to yield 2-(hydroxymethyl)cyclohexanone.

[Click to download full resolution via product page](#)

Caption: General workflows for the synthesis of **(S)-2-Hydroxymethylcyclohexanone**.

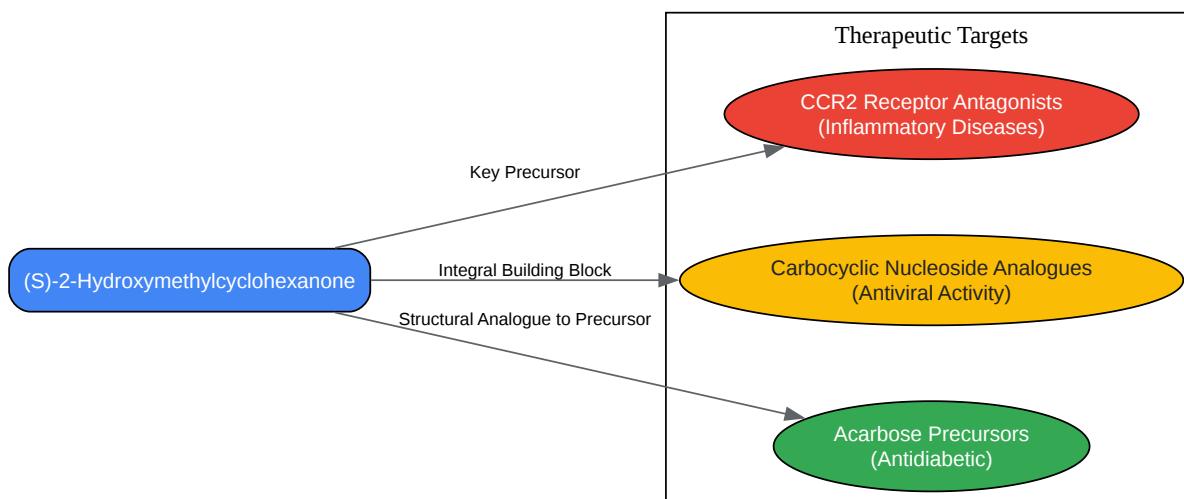

Chemical Reactivity and Transformations

The presence of both a hydroxyl and a carbonyl group allows for a wide range of chemical transformations, making it a versatile synthetic intermediate.

The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate), which can then be displaced by various nucleophiles in an S_N2 reaction. This allows for the introduction of diverse functional groups at the 2-position.[3]

Under basic or acidic conditions, **(S)-2-Hydroxymethylcyclohexanone** can undergo a self-aldol condensation. The enolate formed by deprotonation at the α -position acts as a nucleophile, attacking the carbonyl carbon of another molecule. The resulting β -hydroxy ketone can subsequently dehydrate to form an α,β -unsaturated ketone.[3]

The molecule's structure is well-suited for intramolecular reactions, such as cyclization, leading to the formation of new ring systems. For instance, under acidic conditions, it can form a bicyclic hemiketal.[3]


[Click to download full resolution via product page](#)

Caption: Key chemical transformations of **(S)-2-Hydroxymethylcyclohexanone**.

Applications in Drug Development

(S)-2-Hydroxymethylcyclohexanone is a crucial chiral precursor in the synthesis of various biologically active compounds and pharmaceuticals.[3]

- CCR2 Receptor Antagonists: The core structure is found in precursors for potent antagonists of the CCR2 receptor, which are under investigation for the treatment of inflammatory diseases.[3]
- Antiviral Agents: Derivatives of this compound are integral to the synthesis of carbocyclic nucleoside analogues, a class of molecules explored for their antiviral properties.[3]
- Antidiabetic Drugs: A related structure, 2-epi-5-epi-valiolone, which can be derived from this compound, is a precursor in the biosynthesis of acarbose, an antidiabetic medication.[3]
- Natural Products Synthesis: It serves as a foundational building block for constructing complex natural products and their analogues, such as palitantin, which has shown potential antioxidant and anti-inflammatory properties.[3]

[Click to download full resolution via product page](#)

Caption: Role of **(S)-2-Hydroxymethylcyclohexanone** in drug development pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-2-Hydroxymethylcyclohexanone | C7H12O2 | CID 11147724 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2-(Hydroxymethyl)cyclohexanone | 5331-08-8 | Benchchem [benchchem.com]
- 4. 2-(Hydroxymethyl)cyclohexanone | C7H12O2 | CID 21406 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to (S)-2-Hydroxymethylcyclohexanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12282102#iupac-name-for-s-2-hydroxymethylcyclohexanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com